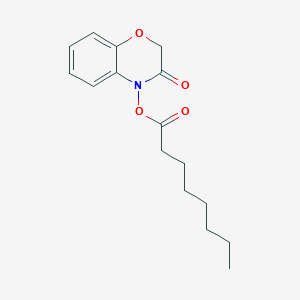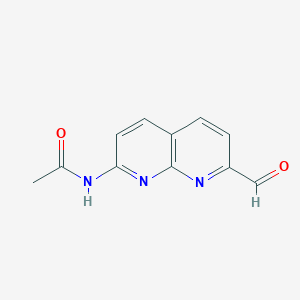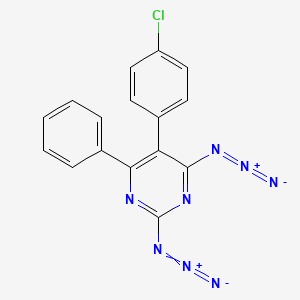
2-(4-Amino-3-methylphenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Amino-3-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C9H13NO It is a derivative of phenylethanol, where the phenyl ring is substituted with an amino group at the 4-position and a methyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3-methylphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, 2-(4-Nitro-3-methylphenyl)ethan-1-ol, using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the nitro group being reduced to an amino group.
Another method involves the reductive amination of 3-methylbenzaldehyde with ammonia or an amine, followed by reduction of the resulting imine to the corresponding amine using a reducing agent like sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction processes using hydrogen gas and palladium catalysts. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.
化学反応の分析
Types of Reactions
2-(4-Amino-3-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be further reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of 2-(4-Amino-3-methylphenyl)acetaldehyde or 2-(4-Amino-3-methylphenyl)acetone
Reduction: Formation of 2-(4-Amino-3-methylphenyl)ethanamine
Substitution: Formation of various substituted derivatives depending on the reagents used
科学的研究の応用
2-(4-Amino-3-methylphenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(4-Amino-3-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group allows the compound to form hydrogen bonds and interact with various enzymes and receptors. In biological systems, it may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways and cellular processes.
類似化合物との比較
Similar Compounds
- 2-(4-Amino-3-chlorophenyl)ethan-1-ol
- 2-(4-Amino-3-iodophenyl)ethan-1-ol
- 2-(4-Amino-3-cyanophenyl)ethan-1-ol
Uniqueness
2-(4-Amino-3-methylphenyl)ethan-1-ol is unique due to the presence of both an amino group and a methyl group on the phenyl ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications. The methyl group can influence the compound’s reactivity and interaction with biological targets, differentiating it from other similar compounds.
特性
CAS番号 |
873458-32-3 |
|---|---|
分子式 |
C9H13NO |
分子量 |
151.21 g/mol |
IUPAC名 |
2-(4-amino-3-methylphenyl)ethanol |
InChI |
InChI=1S/C9H13NO/c1-7-6-8(4-5-11)2-3-9(7)10/h2-3,6,11H,4-5,10H2,1H3 |
InChIキー |
TVXWDVHRJSISGT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)CCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-5-[(trimethylsilyl)ethynyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12608398.png)
![2-Acetyl-9-chloro-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12608404.png)


propanedinitrile](/img/structure/B12608418.png)

![5-Chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12608437.png)






![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 6-amino-1-(1,1-dimethylethyl)-, ethyl ester](/img/structure/B12608478.png)
